molecular formula C10H15N3O2 B15068968 Methyl 6-(Isobutylamino)pyridazine-3-carboxylate

Methyl 6-(Isobutylamino)pyridazine-3-carboxylate

Cat. No.: B15068968
M. Wt: 209.24 g/mol
InChI Key: APAHJPYTEGODCA-UHFFFAOYSA-N
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Description

Methyl 6-(Isobutylamino)pyridazine-3-carboxylate (CAS: 1184230-38-3) is a pyridazine derivative featuring a methyl ester at position 3 and an isobutylamino substituent at position 6. It is synthesized via nucleophilic substitution, where methyl 6-chloro-3-pyridazinecarboxylate reacts with isobutylamine, a method generalizable to other alkylamines . This compound serves as a key intermediate in medicinal chemistry, particularly for developing bioactive molecules targeting epigenetic regulators or kinase inhibitors . Commercial availability issues (discontinued status, per ) suggest challenges in scalability or niche applications.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 6-(2-methylpropylamino)pyridazine-3-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-7(2)6-11-9-5-4-8(12-13-9)10(14)15-3/h4-5,7H,6H2,1-3H3,(H,11,13)

InChI Key

APAHJPYTEGODCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NN=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(Isobutylamino)pyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with isobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(Isobutylamino)pyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyridazine compounds .

Mechanism of Action

The mechanism of action of Methyl 6-(Isobutylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes and physiological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .

Comparison with Similar Compounds

Alkylamino Pyridazinecarboxylates

These derivatives share the pyridazine core with alkylamino and ester groups but differ in substituents:

Compound Name CAS Number Substituents (Position 6) Ester Group Synthetic Route Molecular Weight (g/mol)
Methyl 6-(Isobutylamino)pyridazine-3-carboxylate 1184230-38-3 Isobutylamino Methyl Nucleophilic substitution ~251.3 (calc.)
Ethyl 6-(Ethylamino)pyridazine-3-carboxylate 1184482-79-8 Ethylamino Ethyl Similar alkylamine substitution ~251.3 (calc.)
Methyl 6-(Isopropylamino)pyridazine-3-carboxylate 1823359-03-0 Isopropylamino Methyl Nucleophilic substitution ~237.3 (calc.)

Key Findings :

  • Ester Group Impact : Methyl esters (e.g., 1184230-38-3) may offer higher metabolic stability than ethyl esters (e.g., 1184482-79-8) due to slower esterase hydrolysis .
Fused-Ring Pyridazine Derivatives

Complex structures with fused heterocycles exhibit distinct pharmacological profiles:

Compound Name (Example) CAS/Reference Core Structure Key Features Molecular Weight (g/mol)
Ethyl 6-[(3-methyloxetan-3-yl)methyl]imidazo[1,2-b]pyridazine-3-carboxylate 275.1278 (HRMS) Imidazo[1,2-b]pyridazine Oxetane moiety enhances solubility 275.13 (exact mass)
6-(6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridazine-3-carboxylic acid N/A Pyrrolo-pyridine-pyridazine Carboxylic acid group for hydrogen bonding 271.08 (calc.)

Key Findings :

  • Fused Rings : Imidazo or pyrrolo rings (e.g., ) increase molecular rigidity, enhancing target binding specificity but reducing synthetic accessibility .
  • Functional Groups : Carboxylic acids (e.g., 271.08 g/mol ) improve water solubility, whereas esters (e.g., 275.13 g/mol ) prioritize cell permeability.
Halogenated and Aryl-Substituted Derivatives

Halogens or aryl groups modify electronic properties and bioactivity:

Compound Name (Example) CAS/Reference Substituents Applications
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 572910-59-9 Chlorine at position 6 Intermediate for kinase inhibitors
(4aR)-N-(4-Bromo-2-iodophenyl)-1-[(2,3-difluorophenyl)methyl]-...pyridazine-3-carboxamide EP 4 374 877 A2 Halogens (Br, I, F), aryl groups Anticancer candidates (LCMS m/z 645)

Key Findings :

  • Halogenation : Chlorine or fluorine atoms (e.g., 572910-59-9 ) enhance electrophilicity, facilitating covalent binding to targets.
  • Aryl Groups : Bulky aryl substituents (e.g., EP 4 374 877 A2 ) improve pharmacokinetics but may increase metabolic complexity.

Physicochemical and Analytical Comparisons

Parameter This compound Ethyl 6-(Ethylamino)pyridazine-3-carboxylate Imidazo[1,2-b]pyridazine Derivative
Molecular Weight ~251.3 ~251.3 275.13
logP (Predicted) ~2.5 ~2.1 ~1.8 (oxetane lowers lipophilicity)
HPLC Retention (min) Not reported Not reported 1.05–1.43 (varies with method)
Key Spectral Data NMR (δ 1.0–3.0 ppm: isobutyl CH3) NMR (δ 1.2 ppm: ethyl CH3) HRMS m/z 275.1278

Biological Activity

Methyl 6-(Isobutylamino)pyridazine-3-carboxylate (CAS No. 1184230-38-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H15N3O2
  • Molecular Weight : 209.24 g/mol
  • CAS Number : 1184230-38-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The isobutylamino group allows for hydrophobic interactions and potential hydrogen bonding with specific receptors or enzymes, which can lead to modulation of key biochemical pathways.

Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties, suggesting that this compound may also possess these activities through similar mechanisms .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with analogous structures have shown effectiveness against various bacterial strains, indicating a potential for this compound as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies have demonstrated significant inhibitory effects on cancer cell proliferation, with IC50 values indicating potent activity at low concentrations . This suggests that this compound may serve as a promising candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the isobutyl group and the carboxylate moiety are essential for enhancing the compound's interaction with biological targets.

Structural Feature Impact on Activity
Isobutyl GroupEnhances hydrophobic interactions
Carboxylate MoietyEssential for binding to target proteins
Positioning of Amino GroupCritical for receptor specificity

Case Studies

  • Anticancer Efficacy : A study involving various derivatives showed that compounds similar to this compound exhibited significant cytotoxic effects against prostate cancer cell lines, with some derivatives achieving IC50 values in the submicromolar range .
  • Antimicrobial Properties : Research on related pyridazine derivatives has highlighted their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may share these antimicrobial properties .

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